molecular formula C16H18N2 B14500819 Pyridazine, hexahydro-1,2-diphenyl- CAS No. 63378-87-0

Pyridazine, hexahydro-1,2-diphenyl-

Cat. No.: B14500819
CAS No.: 63378-87-0
M. Wt: 238.33 g/mol
InChI Key: HFQYCSWEJCESJC-UHFFFAOYSA-N
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Description

Pyridazine, hexahydro-1,2-diphenyl-: is a heterocyclic organic compound that contains a six-membered ring with two adjacent nitrogen atoms This compound is a derivative of pyridazine, which is known for its diverse pharmacological activities

Scientific Research Applications

Chemistry: Pyridazine derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the preparation of various heterocyclic compounds .

Biology: Pyridazine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are studied for their potential use in developing new therapeutic agents .

Medicine: Several pyridazine-based drugs have been developed for the treatment of cardiovascular diseases, neurological disorders, and cancer. These compounds are known for their high efficacy and low toxicity .

Industry: Pyridazine derivatives are used in the production of agrochemicals, such as herbicides and insecticides. They are also employed in the development of materials with unique electronic and optical properties .

Comparison with Similar Compounds

    Pyrimidine: Contains nitrogen atoms at positions 1 and 3 in the ring.

    Pyrazine: Contains nitrogen atoms at positions 1 and 4 in the ring.

Uniqueness: Pyridazine derivatives are unique due to their ability to form stable complexes with various biological targets. Their dual hydrogen-bonding capacity and high dipole moment make them attractive candidates for drug design . Additionally, pyridazine derivatives exhibit a broad spectrum of biological activities, making them versatile compounds in medicinal chemistry .

Properties

CAS No.

63378-87-0

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

1,2-diphenyldiazinane

InChI

InChI=1S/C16H18N2/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2

InChI Key

HFQYCSWEJCESJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(N(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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